3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves a multi-step process. One common method includes the condensation of 3-methoxy-1-methyl-1H-pyrazole with 1-propyl-1H-pyrazol-5-ylmethylamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5O/c1-4-7-17-10(5-6-14-17)8-13-11-9-16(2)15-12(11)18-3/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
FXSUUDUMUUSRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
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